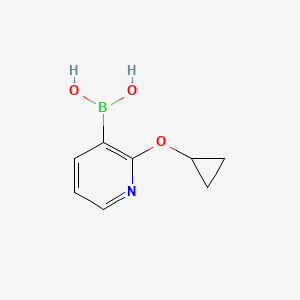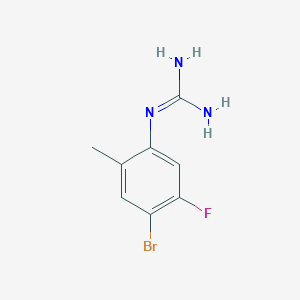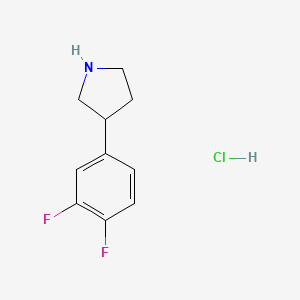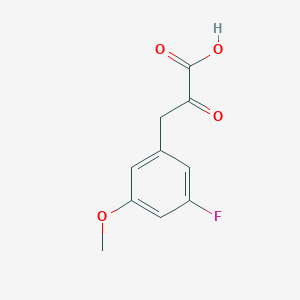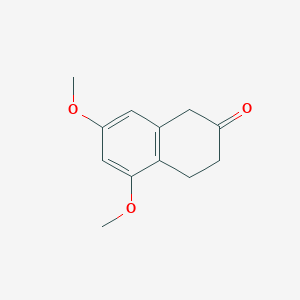
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a unique structure that includes two methoxy groups and a dihydronaphthalene core
准备方法
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Reduction of the naphthalene core: The naphthalene core can be partially reduced to form the dihydronaphthalene structure using hydrogenation reactions with catalysts like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
化学反应分析
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives using hydrogenation with catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
科学研究应用
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene core.
5,7-Dimethoxy-2-tetralone: Similar structure but with different positioning of the methoxy groups.
5,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and the dihydronaphthalene core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
87656-89-1 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3 |
InChI 键 |
JDFOXCCZZZWMNQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCC(=O)C2)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


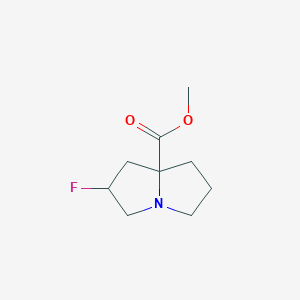
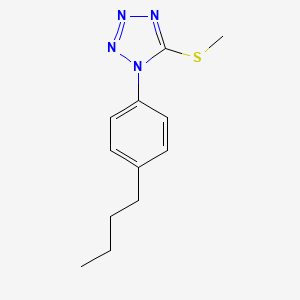
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
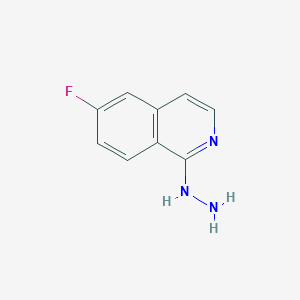
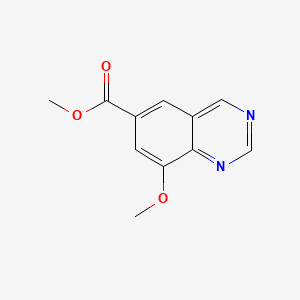
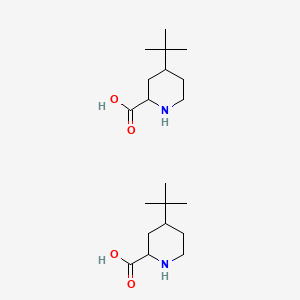
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
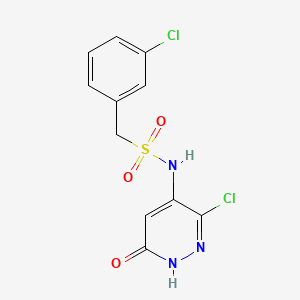
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
